molecular formula C19H20FNO2 B6562766 N-(3-fluoro-4-methylphenyl)-4-phenyloxane-4-carboxamide CAS No. 1091141-76-2

N-(3-fluoro-4-methylphenyl)-4-phenyloxane-4-carboxamide

Cat. No.: B6562766
CAS No.: 1091141-76-2
M. Wt: 313.4 g/mol
InChI Key: HBGALJPVMDJREN-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-4-phenyloxane-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes a fluoro-substituted phenyl ring and an oxane ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-4-phenyloxane-4-carboxamide typically involves multiple steps, starting with the preparation of the fluoro-substituted phenyl ring. One common method involves the reaction of 3-fluoro-4-methylphenylboronic acid with appropriate reagents to form the desired intermediate . This intermediate is then subjected to further reactions to introduce the oxane ring and the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the phenyl ring .

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The fluoro-substituted phenyl ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The oxane ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluoro-4-methylphenyl)-4-phenyloxane-4-carboxamide is unique due to its combination of a fluoro-substituted phenyl ring, an oxane ring, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c1-14-7-8-16(13-17(14)20)21-18(22)19(9-11-23-12-10-19)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGALJPVMDJREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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